N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a benzo[d][1,3]dioxole moiety, and an ethoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzofuran and benzo[d][1,3]dioxole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts for the coupling reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural similarity to known bioactive molecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzothiophene-2-carboxamide: Benzothiophene core instead of benzofuran.
Uniqueness
Structural Features: The combination of benzofuran, benzo[d][1,3]dioxole, and ethoxyacetamido groups is unique and imparts specific chemical and biological properties.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Applications: Distinct applications in medicinal chemistry and material science compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-25-10-17(23)22-18-13-5-3-4-6-14(13)28-19(18)20(24)21-12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJNJCZLYPLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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